

commercial availability and suppliers of 4,5-dichloro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-dichloro-1H-indazole

Cat. No.: B3025365

[Get Quote](#)

An In-depth Technical Guide to **4,5-Dichloro-1H-indazole** for Medicinal Chemistry Professionals

Authored by a Senior Application Scientist Abstract

4,5-Dichloro-1H-indazole is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, which is recognized as a "privileged" structure in pharmacology, this molecule serves as a versatile building block for the synthesis of complex therapeutic agents.[1][2][3] The strategic placement of chlorine atoms on the benzene ring offers unique electronic properties and provides vectors for further synthetic elaboration, making it a valuable precursor for developing novel kinase inhibitors, anti-cancer agents, and other biologically active compounds. This guide provides a comprehensive technical overview of its properties, commercial availability, synthesis, analytical characterization, and applications, designed for researchers, chemists, and drug development professionals.

Physicochemical Properties and Specifications

4,5-Dichloro-1H-indazole is a solid, typically appearing as a colorless to light yellow or beige powder at room temperature.[4][5] Its chemical structure consists of a pyrazole ring fused to a 4,5-dichlorinated benzene ring. The thermodynamically stable 1H-tautomer is the predominant form.

Key Properties:

Property	Value	Reference(s)
CAS Number	1020243-02-0	[4] [5] [6]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂	[4] [5]
Molecular Weight	187.03 g/mol	[4]
Appearance	Solid powder	[5]
Solubility	Poorly soluble in water; soluble in organic solvents like ethanol and DMF.	

| Melting Point | Approx. 77-80 °C | |

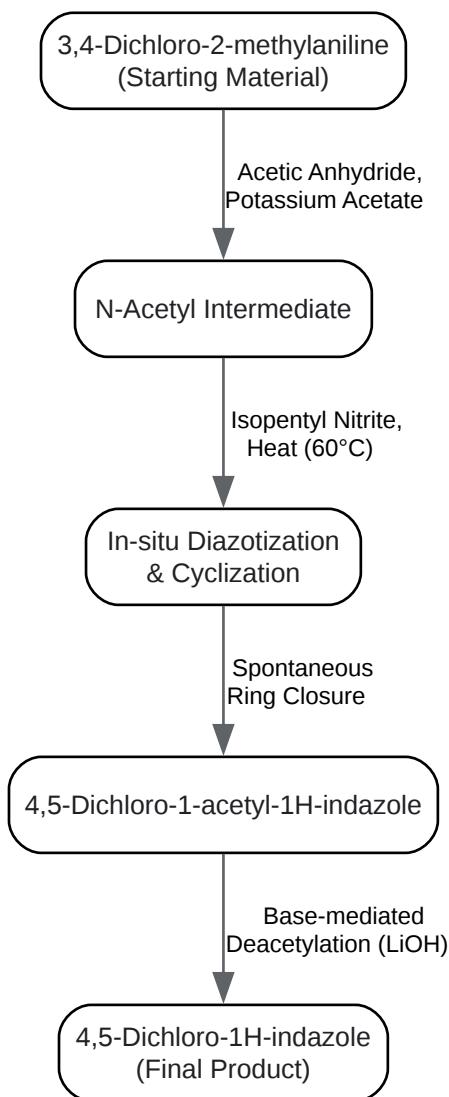
Commercial Availability and Sourcing

4,5-Dichloro-1H-indazole is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. It is typically offered in research-grade purity ($\geq 95\%$). When procuring this material, it is critical to request a Certificate of Analysis (CoA) to verify purity and identity.

Table of Representative Suppliers:

Supplier	Product Number/Reference	Stated Purity	CAS Number
Protheragen	PIMP03854	Research Grade	1020243-02-0 [4]
CymitQuimica	IN-DA0006CY	95%	1020243-02-0 [5]

| ChemicalBook | CB52609075 | --- | 1020243-02-0[\[6\]](#) |


Note: Availability and product codes are subject to change. Always verify with the supplier.

Synthesis and Purification

The synthesis of substituted indazoles often relies on the cyclization of appropriately substituted anilines. While a specific, published protocol for **4,5-dichloro-1H-indazole** is not readily available, a robust and validated procedure can be adapted from the well-documented synthesis of the analogous 4-chloro-1H-indazole.[7][8] The proposed pathway begins with 3,4-dichloro-2-methylaniline, proceeding through an in-situ diazotization and cyclization.

Logical Synthetic Pathway

The core transformation involves converting the amino group of an ortho-toluidine derivative into a diazonium salt, which subsequently cyclizes to form the indazole ring system. The initial N-acetylation serves to control the reaction and is removed in the final step.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4,5-dichloro-1H-indazole**.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the established synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline.^{[7][8]} Researchers must conduct their own optimization and safety assessment.

Materials:

- 3,4-dichloro-2-methylaniline
- Potassium acetate (KOAc)
- Acetic anhydride (Ac₂O)
- Chloroform (CHCl₃)
- Isopentyl nitrite
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **N-Acetylation:** To a round-bottomed flask charged with 3,4-dichloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform, cool the mixture to 0°C in an ice bath. Add acetic anhydride (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until acetylation is complete (monitor by TLC).
- **Diazotization and Cyclization:** Heat the reaction mixture to 60°C. Slowly add isopentyl nitrite (2.0 eq). The causality here is that the nitrite, under thermal conditions, generates the diazotizing agent in situ. Stir the reaction overnight at 60°C. The intermediate diazonium salt will spontaneously cyclize to form the acetylated indazole ring.

- Deacetylation (Work-up): Cool the mixture to 0°C. Add water and THF. Slowly add a solution of lithium hydroxide (7.0 eq) to hydrolyze the acetyl protecting group. Stir at 0°C for 3-4 hours.
- Extraction and Isolation: Transfer the mixture to a separatory funnel. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure **4,5-dichloro-1H-indazole**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized or procured material. Standard methods include NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

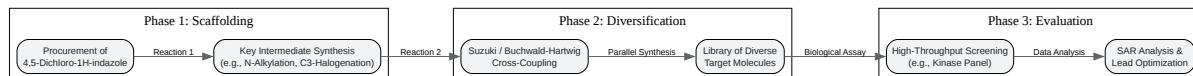
While experimental NMR data for **4,5-dichloro-1H-indazole** is not widely published, its spectral features can be reliably predicted based on its structure and data from analogous compounds like 4-chloro-1H-indazole.^[7]

- ^1H NMR:
 - N-H Proton: A broad singlet is expected, likely in the downfield region (>10 ppm), which is characteristic of indazolic N-H protons.
 - Aromatic Protons: Three signals are expected in the aromatic region (approx. 7.0-8.5 ppm).
 - The H3 proton on the pyrazole ring should appear as a singlet or a narrow doublet.
 - The H6 and H7 protons on the benzene ring will form an AX system, appearing as two doublets with a characteristic ortho coupling constant ($J \approx 8-9$ Hz).
- ^{13}C NMR:

- Seven distinct signals are expected for the seven carbon atoms in the molecule.
- Two signals will correspond to the quaternary carbons C4 and C5 bearing the chlorine atoms. Their shifts will be influenced by the halogen substitution.
- The remaining five signals will correspond to the CH carbons (C3, C6, C7) and the other two quaternary carbons of the ring junction.

Self-Validation: A full structural assignment requires 2D NMR experiments. A COSY experiment would confirm the coupling between the H6 and H7 protons. HSQC and HMBC experiments would be critical to unambiguously correlate each proton to its directly attached carbon and to map long-range C-H correlations, respectively, thereby confirming the 4,5-dichloro substitution pattern.

Mass Spectrometry (MS)


Mass spectrometry is used to confirm the molecular weight. For **4,5-dichloro-1H-indazole**, the mass spectrum should show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z values corresponding to [M]+, [M+2]+, and [M+4]+ in an approximate 9:6:1 ratio.

Applications in Drug Discovery

The indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.^{[1][2]} The 1H-indazole core acts as an effective hinge-binding motif, mimicking the adenine portion of ATP. **4,5-Dichloro-1H-indazole** serves as a valuable starting material, providing a rigid, pre-functionalized core upon which complexity can be built.

The chlorine substituents serve two primary roles:

- Modulating Electronics: They are electron-withdrawing groups that can alter the pKa of the indazole N-H, potentially influencing binding affinity and pharmacokinetic properties.
- Synthetic Handles: Although less reactive than bromine or iodine, the chlorine atoms can potentially be used as sites for further functionalization via cross-coupling reactions under specific conditions.

[Click to download full resolution via product page](#)

Caption: General drug discovery workflow utilizing **4,5-dichloro-1H-indazole**.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, **4,5-dichloro-1H-indazole** must be handled with appropriate care. While a specific SDS is not widely available, data from closely related compounds suggest the following precautions.

Hazard Profile (Anticipated):

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

- Spill Response: In case of a spill, clean up immediately using dry procedures to avoid dust generation. Collect waste in a sealed, labeled container for proper disposal.

Storage:

- Store in a tightly sealed container.
- Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4,5-Dichloro-1H-indazole is a strategic building block for the synthesis of pharmacologically relevant molecules. Its commercial availability and the existence of robust, adaptable synthetic procedures make it an accessible starting material for research and development. While detailed public analytical data is sparse, its characterization can be achieved through standard spectroscopic methods. By leveraging its unique structural and electronic features, medicinal chemists can continue to explore and develop novel indazole-based therapeutics to address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,5-Dichloro-1H-Indazole - Protheragen [protheragen.ai]
- 5. 1H-Indazole, 4,5-dichloro- | CymitQuimica [cymitquimica.com]
- 6. 1H-Indazole, 4,5-dichloro- | 1020243-02-0 [chemicalbook.com]

- 7. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [commercial availability and suppliers of 4,5-dichloro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025365#commercial-availability-and-suppliers-of-4-5-dichloro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com